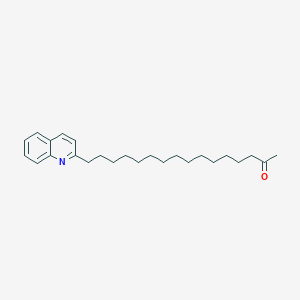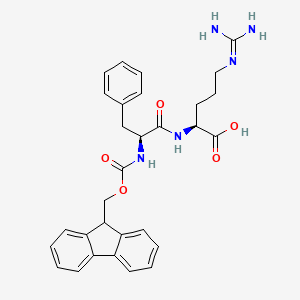
trans-2-Metoxiciclopentan-1-amina
Descripción general
Descripción
trans-2-Methoxycyclopentan-1-amine: is an organic compound belonging to the class of amines and cycloalkanes. It features a cyclopentane ring with a methoxy group (-OCH₃) at the second carbon and an amine group (-NH₂) at the first carbon. This compound is of interest in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
trans-2-Methoxycyclopentan-1-amine: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : It can be used in the study of enzyme inhibitors and receptor binding.
Medicine: : Potential use in drug discovery and development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The target of a compound is typically a protein within the body that the compound interacts with. This could be a receptor, enzyme, or transporter protein. The interaction between the compound and its target can trigger a biological response .
Mode of Action
This refers to how the compound interacts with its target and the biological response that is triggered as a result. This could involve the compound binding to its target, inhibiting its function, or enhancing its function .
Biochemical Pathways
These are a series of chemical reactions that occur within a cell. A compound can affect these pathways by interacting with one or more enzymes or other proteins involved in the pathway, thereby altering the pathway’s function .
Result of Action
This is the observable effect that occurs as a result of the compound’s interaction with its target. This could be a change in cellular function, a physiological response, or a therapeutic effect.
Action Environment
This refers to the conditions under which the compound is able to exert its effects. Factors such as pH, temperature, and the presence of other molecules can influence the compound’s stability, efficacy, and mode of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Methoxycyclopentan-1-amine typically involves the following steps:
Starting Material: : Cyclopentanone is often used as the starting material.
Formation of Enamine: : Cyclopentanone is reacted with a secondary amine (e.g., pyrrolidine) to form an enamine.
Methylation: : The enamine undergoes methylation using a methylating agent such as methyl iodide (CH₃I) to introduce the methoxy group.
Hydrolysis: : The resulting enamine is hydrolyzed to yield trans-2-Methoxycyclopentan-1-amine .
Industrial Production Methods
In an industrial setting, the production of trans-2-Methoxycyclopentan-1-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Large-scale reactions may use continuous flow reactors and advanced purification techniques to ensure product quality.
Análisis De Reacciones Químicas
trans-2-Methoxycyclopentan-1-amine: undergoes various types of chemical reactions, including:
Oxidation: : The amine group can be oxidized to form a nitro compound or an amide.
Reduction: : The compound can be reduced to form a cyclopentanol derivative.
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻) are used in substitution reactions.
Major Products Formed
Oxidation: : Nitro derivatives or amides.
Reduction: : Cyclopentanol derivatives.
Substitution: : Various substituted cyclopentanes.
Comparación Con Compuestos Similares
trans-2-Methoxycyclopentan-1-amine: is similar to other cyclopentanamine derivatives, but its unique methoxy group provides distinct chemical properties. Some similar compounds include:
Cyclopentanone
trans-2-Methoxycyclopentan-1-ol
trans-1-Methyl-2-propylcyclopentane
These compounds share the cyclopentane ring structure but differ in their functional groups, leading to different reactivity and applications.
Propiedades
IUPAC Name |
(1R,2R)-2-methoxycyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXWOOCEFBBQCR-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306310-32-6 | |
| Record name | rac-(1R,2R)-2-methoxycyclopentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene](/img/structure/B1516810.png)
![9-[4-(Triphenylsilyl)phenyl]-9-phenyl-9H-fluorene](/img/structure/B1516822.png)


![8-[(r)-2-Azido-1-(tert-butyl-dimethyl-silanyloxy)-ethyl]-5-benzyloxy-4h-benzo[1,4]oxazin-3-one](/img/structure/B1516836.png)

![5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1516864.png)




